![molecular formula C21H20O3 B1371866 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene CAS No. 898756-44-0](/img/structure/B1371866.png)
9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene
Descripción general
Descripción
“9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene” is a chemical compound with the CAS Number: 898756-44-0 . Its IUPAC name is 3- (1,3-dioxan-2-yl)-1- (9-phenanthryl)-1-propanone . The molecular weight of this compound is 320.39 .
Molecular Structure Analysis
The InChI code for “9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene” is 1S/C21H20O3/c22-20 (10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16 (15)17-8-3-4-9-18 (17)19/h1-4,6-9,14,21H,5,10-13H2 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Photochemical Reactions
Phenanthrene derivatives like 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene are involved in various photochemical reactions. For instance, E-1-(9-Phenanthryl)-2-nitroprop-1-ene, a related compound, demonstrates reactivity under irradiation or sensitization, leading to the formation of phenanthrene-9-carboxaldehyde and other products. Such reactions are essential in understanding the mechanisms of product formation in organic chemistry (Crosby, Salisbury, & Wood, 1978).
Atmospheric Reactions and Environmental Impact
Phenanthrene and its derivatives undergo atmospheric reactions that are significant from an environmental perspective. For example, phenanthrene's reaction with atmospheric radicals results in various products, some of which have mutagenic and carcinogenic properties. Understanding these reactions helps in assessing the environmental and health risks associated with polycyclic aromatic hydrocarbons (Zhao, Shi, Xu, Zhang, & Wang, 2017).
Synthesis of Functionalized Derivatives
Functionalized 9-amino-10-arylphenanthrene derivatives can be synthesized through a catalyst-free cascade reaction involving arylboronic acids and aldehydes. These derivatives have potential applications in material science and pharmaceutical research (Liu, Chen, Wang, Liu, Liu, & Dai, 2018).
Biodegradation and Environmental Remediation
The biodegradation of phenanthrene by certain fungi, like Phomopsis liquidambari, illustrates the potential for using biological methods to remediate environments contaminated with polycyclic aromatic hydrocarbons. This approach is promising for reducing the environmental impact of these compounds (Fu, Xu, Sun, Hu, Cao, Dai, & Jia, 2018).
Analytical Chemistry Applications
Phenanthrene derivatives can be used in analytical chemistry, such as in the development of fluorescence probes for detecting trace elements like palladium. This application is significant in environmental monitoring and industrial process control (Jun, Jun, Xiaomei, Zezhong, Feng, & Feng, 2016).
Propiedades
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-phenanthren-9-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c22-20(10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16(15)17-8-3-4-9-18(17)19/h1-4,6-9,14,21H,5,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOFECLBAMKMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646034 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(phenanthren-9-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene | |
CAS RN |
898756-44-0 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(9-phenanthrenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(phenanthren-9-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



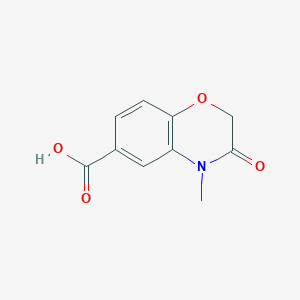
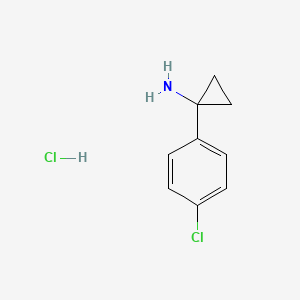
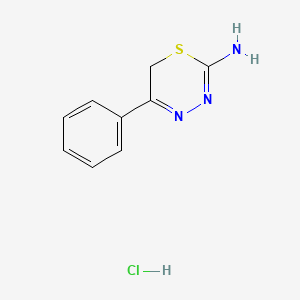
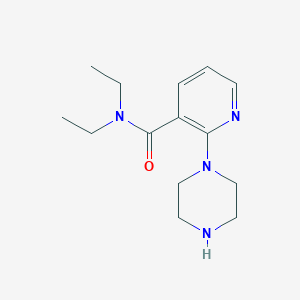
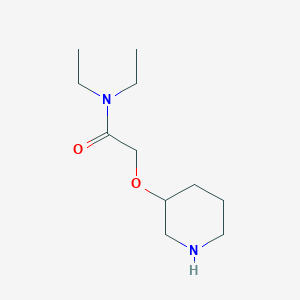
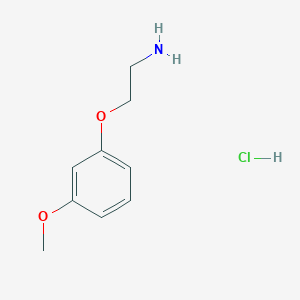
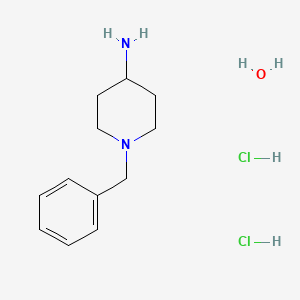
![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)
![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)
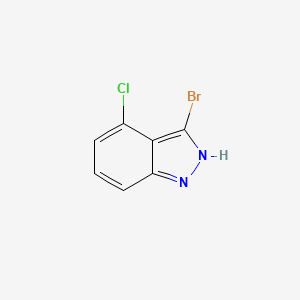
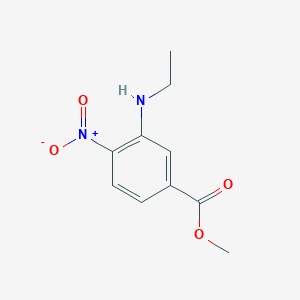
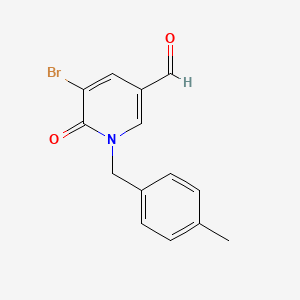
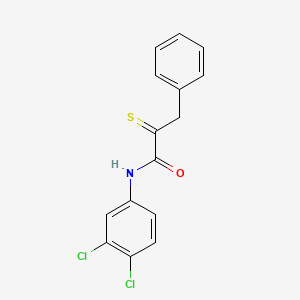
![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)